molecular formula C15H23NO3 B184684 Parethoxycaine CAS No. 94-23-5

Parethoxycaine

Cat. No. B184684
CAS RN: 94-23-5
M. Wt: 265.35 g/mol
InChI Key: OWWVHQUOYSPNNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Parethoxycaine is a local anesthetic that is commonly used in scientific research. It is a derivative of procaine and has been found to have a similar mechanism of action. Parethoxycaine has been used in various studies to investigate its biochemical and physiological effects, as well as its potential therapeutic applications.

Scientific Research Applications

Micelle Formation and Efficiency

  • Parethoxycaine, specifically 4-alkoxybenzoic-diethylaminoethylester-HCl, demonstrates the "cut-off" effect in therapeutic substances, where higher homologues show reduced efficiency due to micellisation and aggregation in aqueous solutions. This affects the diffusion of higher homologues on pain receptors, reducing their efficiency. Addition of urea can alter this effect (Eckert & Wachtel, 1983).

Ethnopharmacological Trends

  • While not directly focusing on parethoxycaine, studies in ethnopharmacology, where plants and plant extracts are used for treating diseases, provide a broader context for understanding how compounds like parethoxycaine may be approached in traditional and modern medicinal practices. This field emphasizes the importance of natural product prototypes in drug development (Gilani & Atta-ur-rahman, 2005).

Cytochrome P4502D6 and Metabolism

  • Cytochrome P4502D6 plays a significant role in the metabolism of paroxetine, a compound related to parethoxycaine. Understanding the metabolic pathways of similar compounds can provide insights into the metabolic behavior of parethoxycaine in human liver microsomes (Bloomer et al., 1992).

Comparative Studies with Other Drugs

  • Comparative studies of paroxetine (related to parethoxycaine) with other drugs like imipramine and placebo in treating depression can offer insights into how parethoxycaine might perform in similar clinical scenarios. These studies emphasize the importance of evaluating new compounds against existing treatments (Feighner & Boyer, 1989).

properties

CAS RN

94-23-5

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-ethoxybenzoate

InChI

InChI=1S/C15H23NO3/c1-4-16(5-2)11-12-19-15(17)13-7-9-14(10-8-13)18-6-3/h7-10H,4-6,11-12H2,1-3H3

InChI Key

OWWVHQUOYSPNNE-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)OCC

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)OCC

melting_point

173.0 °C

Other CAS RN

94-23-5

solubility

0.00 M

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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